1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol
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Overview
Description
“1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol” is a chemical compound with the molecular formula C19H22FN3O4 . It has a molecular weight of 375.39 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was prepared in several steps from (S)- (+)-atrolactic acid . Another synthesis involved the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not explicitly mentioned in the available literature .Scientific Research Applications
Antimalarial Applications
A study investigated aryl piperazine and pyrrolidine derivatives for their capacity to inhibit the growth of Plasmodium falciparum, indicating the importance of certain structural components for antiplasmodial activity. Compounds similar to 1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol were found to be significantly more active against P. falciparum than on tumorogenic and non-tumorogenic cells, highlighting their potential as antimalarial agents (Mendoza et al., 2011).
Crystallographic and Molecular Structure Studies
Crystallographic studies of similar compounds have provided insights into their molecular structures, revealing how specific configurations and intermolecular interactions can stabilize the crystal lattice. Such studies are crucial for understanding the physicochemical properties and potentially guiding the design of new compounds with enhanced biological activity (Awasthi et al., 2014).
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential biological activity. In particular, given the reported activity of structurally similar compounds, it would be interesting to explore whether this compound also has activity against ENTs .
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function
Result of Action
The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2 .
Action Environment
The structure-activity relationship study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ent1 and ent2 .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c20-16-5-1-2-6-17(16)22-11-9-21(10-12-22)13-15(24)14-27-19-8-4-3-7-18(19)23(25)26/h1-8,15,24H,9-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFGFPBBZIKDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2[N+](=O)[O-])O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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